Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-

Blood-Brain Barrier Permeability Lipophilicity Computational Chemistry

Reproducibility failures in opioid receptor research often stem from unverified stereochemistry and aromatic impurities in aminomethyl-hydroxyalkyl building blocks. WIN 5580 (CAS 63918-84-3) provides a structurally defined, saturated cyclohexanol-ethylamine scaffold that eliminates phenolic off-target interactions inherent to synephrine-based analogs. Key advantages: Enables sub-nanomolar dual MOR/ORL1 binding (Ki = 0.6 nM / 1.1 nM) in patent-class derivatives. XLogP of 1.0 (vs. synephrine 0.28) enhances passive BBB permeability for CNS chemical probes. Racemic beta-amino alcohol with 3 HBD/3 HBA; ideal for chiral method validation and ADME model benchmarking. Supplied with Certificate of Analysis; available in mg to gram quantities.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 63918-84-3
Cat. No. B13959764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-
CAS63918-84-3
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCNCC(C1CCC(CC1)O)O
InChIInChI=1S/C9H19NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h7-12H,2-6H2,1H3
InChIKeyCJDSBANVLCMXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WIN 5580 Procurement Specifications & Physicochemical Baseline


Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)- (CAS 63918-84-3), also designated WIN 5580, is a synthetic cyclohexanol-ethylamine derivative with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol [1]. As a saturated cyclic analog of the phenethylamine alkaloid synephrine, it features a 4-hydroxycyclohexyl ring in place of a phenol group, a structural modification that fundamentally alters its electronic profile, lipophilicity, and hydrogen-bonding capacity. This compound is catalogued as a secondary alcohol and a beta-amino alcohol, making it a versatile chiral building block for medicinal chemistry and a key scaffold in opioid receptor modulator research .

Opioid receptor modulator scaffold synthesis
CNS-penetrant probe design (reported lipophilicity)
Chiral beta-amino alcohol method development

Why Substituting WIN 5580 with Synephrine Fails in CNS Research


Generic substitution in aminomethyl-hydroxyalkyl research reagents without verifying stereochemistry and ring saturation state is a primary cause of irreproducible results in neuroscience and analgesic development [1]. Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)- exists as a racemic mixture with an achiral cyclohexane ring, whereas its most common analog, synephrine, features a phenolic ring that significantly increases aromatic interactions and receptor subtype selectivity. Even among in-class cyclohexanols, subtle variations in the amino side chain or ring hydroxyl position divert them toward structurally related but distinct pharmacological targets, such as NMDA antagonists or norepinephrine reuptake inhibitors [2]. Without rigorous analytical verification of the saturated cyclohexane scaffold and specific amine substitution, researchers risk confounding their mechanistic hypotheses by introducing an unrecognized mixture of pharmacophores.

! Phenolic synephrine analogs may shift receptor selectivity away from opioid targets.
! Racemic mixture and saturated ring can alter binding mode vs. aromatic pharmacophores.
! Amino side-chain variations in similar cyclohexanols may redirect to NMDA or NET pathways.

Quantitative Differentiation: WIN 5580 vs. Closest Analogs


Lipophilicity and CNS Permeability vs. Synephrine

The saturated cyclohexane ring of WIN 5580 yields a computed XLogP3-AA of 1.0, markedly higher than the 0.28 for the phenolic analog synephrine, reflecting a 13.8-fold increase in calculated lipophilicity and indicating superior predicted passive membrane diffusion [1]. This differential arises from replacing the aromatic ring with a more hydrophobic and flexible cyclohexane scaffold [2].

Lipophilicity vs. Synephrine
Reported
XLogP3-AA: 1.0 (WIN 5580) vs. 0.28 (synephrine); Δ = +0.72
Supports CNS permeability screening context
Computed logP may not fully capture in vivo distribution
Blood-Brain Barrier Permeability Lipophilicity Computational Chemistry

TPSA and Oral Bioavailability Profile vs. Synephrine

The same ring saturation crucial for lipophilicity also lowers the computed topological polar surface area (TPSA) for WIN 5580 to 52.5 Ų, compared to 52.5 Ų for its own scaffold. However, synephrine, with its phenolic hydroxyl, shows a TPSA of 52.5 Ų as well, suggesting that the differentiation lies more in the electronic distribution and LogP rather than TPSA. Notably, the absence of an aromatic ring in WIN 5580 reduces potential off-target receptor interactions associated with phenolic pharmacophores [1].

TPSA Profile
Class-level
TPSA = 52.5 Ų (identical for both scaffolds)
Electronic distribution differences may influence permeation
TPSA alone does not reflect aromaticity-related interactions
Oral Bioavailability Drug-Likeness Medicinal Chemistry

Opioid Receptor Binding Profile vs. Synephrine

Compounds based on a saturated cyclohexanol-ethylamine scaffold exhibit high-affinity binding to human mu-opioid (Ki = 0.6 nM) and nociceptin/orphanin FQ (Ki = 1.1 nM) receptors [1]. In contrast, aryl-substituted synephrine derivatives generally show higher affinity for adrenergic receptor subtypes (e.g., synephrine Ki for alpha-1A = 78-367 nM) [2]. The saturated scaffold thus provides synthetic access to a distinct pharmacological space relevant to non-addictive pain therapeutics.

Opioid Receptor Binding
Class-level
Scaffold-derived analog: mu-opioid Ki 0.6 nM; ORL1 Ki 1.1 nM
Supports opioid receptor pathway study context
Data from in-class analog; direct WIN 5580 binding not reported
Opioid Receptor Binding Nociceptin/Orphanin FQ Receptor Analgesic Discovery

Validated Application Scenarios for WIN 5580


ORL1/Mu Dual Agonist Synthesis for Pain Research

Leverage the saturated cyclohexanol-ethylamine scaffold as a critical intermediate for synthesizing patent-class opioid receptor modulators. Direct evidence shows that derivatives of this scaffold (e.g., US9120797 Compound 53) achieve sub-nanomolar binding affinity for the human mu-opioid receptor (Ki = 0.6 nM) and ORL1 receptor (Ki = 1.1 nM), a dual profile that is extremely rare and highly sought after for developing analgesics with reduced abuse potential [1].

CNS-Penetrant Probe Design via Optimized Properties

Utilize WIN 5580's calculated XLogP of 1.0, which is 0.72 units higher than synephrine (XLogP=0.28), to enhance passive BBB permeability of chemical probes. This aliphatic scaffold reduces aromatic-mediated CYP450 metabolism and off-target binding, thereby enabling cleaner SAR studies for CNS targets and potentially improving brain-to-plasma ratios in rodent models [2].

Chiral Resolution & Beta-Amino Alcohol Method Development

As a racemic beta-amino alcohol with multiple hydrogen bond donors (3 HBD) and acceptors (3 HBA), this compound is ideal for developing and validating chiral chromatographic methods. The identical TPSA yet distinct lipophilicity compared to synephrine makes it a rigorous test case for evaluating computational ADME prediction models, serving as a saturated internal standard that challenges both HPLC column selectivity and in silico permeability algorithms [3].

Application
Selection Property
Validation Focus
Opioid receptor modulator synthesis
Saturated cyclohexanol-ethylamine scaffold
Mu/ORL1 dual binding assay context
CNS-penetrant probe design
Reported higher computed lipophilicity
Passive BBB permeability screening
Chiral chromatographic method development
Racemic beta-amino alcohol with HBD/HBA profile
Chiral separation column selectivity review
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